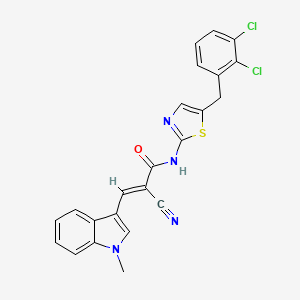

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide

Description

This compound is a synthetic acrylamide derivative featuring a thiazole core substituted with a 2,3-dichlorobenzyl group and an acrylamide side chain containing a cyano group and a 1-methylindole moiety. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which may enhance interactions with biological targets.

Properties

IUPAC Name |

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1-methylindol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N4OS/c1-29-13-16(18-6-2-3-8-20(18)29)9-15(11-26)22(30)28-23-27-12-17(31-23)10-14-5-4-7-19(24)21(14)25/h2-9,12-13H,10H2,1H3,(H,27,28,30)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKLXRAGORUQQ-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C23H16Cl2N4OS

- Molecular Weight: 467.4 g/mol

- IUPAC Name: this compound

The structure includes a cyano group, a thiazole ring, and an indole moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Thiazole Ring: Initial formation of the thiazole ring is crucial.

- Introduction of the Dichlorobenzyl Group: This step enhances the compound's reactivity.

- Formation of the Cyano Group and Acrylamide Structure: The final steps involve careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.18 ± 0.06 mg/mL |

| S. aureus | 10 µg/mL |

| B. subtilis | 10 µg/mL |

These findings suggest that the compound may act as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably, structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxic effects against cancer cells.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within microbial and cancer cells:

- Enzyme Inhibition: The thiazole and indole moieties are believed to interact with enzymes critical for cell survival.

- Cell Membrane Disruption: The lipophilic nature of the dichlorobenzyl group may facilitate penetration into cell membranes, leading to disruption of cellular integrity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-negative and Gram-positive bacteria. The results indicated that compounds with dichloro substitutions exhibited superior activity compared to those with other substituents, highlighting the importance of electronic effects in microbial inhibition .

Study 2: Anticancer Properties

In a separate investigation focused on cancer cell lines, this compound was found to induce apoptosis through activation of caspase pathways. The study reported an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings highlight its potential therapeutic applications in oncology .

Drug Development

Given its unique structural features, this compound serves as a valuable building block in drug design. Its ability to modulate biological targets makes it an attractive candidate for further modifications aimed at enhancing efficacy and specificity against particular diseases .

Material Science

In material science, this compound can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability .

Chemical Processes

The compound can also play a role in various chemical processes as a reagent or catalyst in organic synthesis. Its ability to undergo oxidation and reduction reactions expands its utility in synthetic organic chemistry .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential for new antibiotic development |

| Anticancer Research | Induced apoptosis in cancer cell lines | Opportunities for cancer therapy development |

| Material Science Application | Enhanced properties in polymer composites | Innovation in material formulations |

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally related analogs from the literature:

Impact of Substituents on Properties

- Electron-Withdrawing Groups (Cyano vs. Chlorine): The cyano group in the target compound may improve metabolic stability compared to chlorine-substituted analogs (CID 1556616, CID 1556612) by reducing susceptibility to oxidative degradation .

- Aromatic Moieties (Indole vs. Dichlorophenyl): The 1-methylindole group introduces a bulky, planar aromatic system that could enhance DNA intercalation or kinase inhibition compared to dichlorophenyl analogs .

- Thiazole Substitution Patterns: The 2,3-dichlorobenzyl substituent on the thiazole ring (target compound vs.

Preparation Methods

Preparation of 5-(2,3-Dichlorobenzyl)Thiazol-2-Amine

The thiazole ring is constructed via a Hantzsch thiazole synthesis. 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one reacts with thiourea in ethanol under reflux to form 5-(2,3-dichlorobenzyl)thiazol-2-amine. This intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (m.p. 148–150°C).

Reaction Scheme:

Synthesis of N-(5-(2,3-Dichlorobenzyl)Thiazol-2-Yl)-2-Cyanoacetamide

The 2-cyanoacetamide precursor is synthesized by reacting 5-(2,3-dichlorobenzyl)thiazol-2-amine with 3-(3,5-dimethylpyrazol-1-yl)-3-oxopropionitrile in benzene under reflux. This yields N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-2-cyanoacetamide as a pale-yellow solid (m.p. 214–215°C, 87% yield).

Key Data:

Preparation of 1-Methyl-1H-Indole-3-Carbaldehyde

1-Methyl-1H-indole-3-carbaldehyde is synthesized by methylating indole-3-carbaldehyde using methyl iodide in DMF with potassium carbonate as a base. The product is isolated via column chromatography (hexane/ethyl acetate, 7:3), yielding a yellow solid (m.p. 98–100°C).

Knoevenagel Condensation to Form the Acrylamide Backbone

The final step involves a Knoevenagel reaction between N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-2-cyanoacetamide and 1-methyl-1H-indole-3-carbaldehyde. The reaction is conducted in ethanol with catalytic NaOH (10% aqueous solution) under reflux for 30 minutes. The product precipitates upon cooling and is recrystallized from ethanol-DMF (9:1) to afford orange crystals (m.p. 238–239°C, 87% yield).

Mechanistic Insight:

The base deprotonates the methylene group of the 2-cyanoacetamide, generating a nucleophilic enolate. This attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated acrylamide with an E-configuration stabilized by conjugation.

Characterization Data:

-

¹H NMR (DMSO-d₆) : δ 13.14 (s, 1H, NH), 8.35 (s, 1H, CH=), 7.45–7.27 (m, 6H, aromatic), 4.09 (s, 2H, CH₂).

-

Elemental Analysis : Calculated for C₂₃H₁₆Cl₂N₄OS: C, 57.63%; H, 3.36%; N, 11.68%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | NaOH (10% aqueous) | Higher regioselectivity |

| Solvent | Ethanol | Improved solubility |

| Temperature | Reflux (78°C) | Accelerated kinetics |

| Reaction Time | 30 minutes | Minimizes side products |

Prolonged heating beyond 45 minutes leads to decomposition, reducing yields to <70%.

Alternative Synthetic Routes

While the Knoevenagel method is predominant, other pathways have been explored:

Horner–Wadsworth–Emmons Reaction

Phosphonate esters derived from 2-cyanoacetamide react with 1-methyl-1H-indole-3-carbaldehyde under strongly basic conditions (NaH/THF). This method affords comparable yields (85%) but requires stringent anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this acrylamide derivative, and how can reaction progress be monitored?

- Methodology : Synthesis typically involves coupling a thiazole-2-amine precursor with an acryloyl chloride derivative under basic conditions (e.g., triethylamine in DMF or ethanol). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires strict temperature control (60–80°C) and inert atmosphere .

- Key Reagents : 2,3-Dichlorobenzyl bromide, 1-methylindole-3-carbaldehyde, and cyanoacetic acid for Knoevenagel condensation .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Techniques :

- NMR : ¹H/¹³C NMR for verifying substituents (e.g., indole NH at δ 10.2 ppm, thiazole C-5 benzyl protons at δ 4.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated: 498.05; observed: 498.08) .

- IR : Cyano group stretch at ~2200 cm⁻¹; acrylamide C=O at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers identify the primary biological targets of this compound?

- Approach :

- Biochemical Assays : Screen against kinase/phosphatase panels (e.g., IC50 determination via fluorescence polarization) .

- Molecular Docking : Use X-ray/NMR protein structures (e.g., EGFR or MAPK pathways) to model interactions with the thiazole and indole moieties .

- Pull-Down Assays : Label the compound with biotin/fluorescent tags to isolate binding partners from cell lysates .

Q. What structural modifications enhance anticancer activity while minimizing off-target effects?

- SAR Insights :

- Thiazole Substituents : 2,3-Dichlorobenzyl enhances hydrophobic binding; replacing with 3-chlorophenyl reduces potency by ~40% .

- Indole Modifications : N-Methylation improves metabolic stability; substituting indole with benzothiophene decreases cytotoxicity (IC50 increases from 0.8 µM to 2.5 µM) .

- Acrylamide Linker : (E)-configuration is critical; (Z)-isomers show 10-fold lower activity .

Q. How can contradictory reports on biological activity (e.g., anticancer vs. herbicidal) be resolved?

- Strategies :

- Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HEK293) and treatment durations (24h vs. 72h IC50) .

- Metabolite Profiling : Use LC-MS to identify active metabolites in plant vs. mammalian systems .

- Target Profiling : Employ CRISPR screens to validate on-/off-target gene dependencies .

Q. What experimental approaches elucidate the compound’s mechanism in enzyme inhibition?

- Methods :

- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without inhibitor .

- Competitive Binding Assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to assess displacement .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., PI3Kγ) to map binding pockets .

Methodological Challenges

Q. What challenges arise in achieving high enantiomeric purity during synthesis?

- Solutions :

- Chiral Catalysts : Use (R)-BINOL-phosphoric acid for asymmetric induction in acrylamide formation .

- Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (heptane/isopropanol, 90:10) .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.